N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a sulfonyl-linked piperazine moiety with a methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWSTOKKZRCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(4-methoxyphenyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in 4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propane.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of the sulfonylated piperazine with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide involves its
Biological Activity
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide is a complex organic compound that has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine moiety, a sulfonyl group, and a thiophene ring, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]thiophene-2-carboxamide
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 342.44 g/mol
The structure of the compound enables interactions with various biological targets, influencing multiple biochemical pathways.
The compound primarily interacts with specific receptors and enzymes, notably the α1D and α1A adrenoceptors . Its high selectivity for these targets allows it to modulate pathways related to cell viability and apoptosis. The inhibition of these receptors can lead to significant biological effects, including:
- Induction of apoptosis in certain cell types.
- Modulation of neurotransmitter release.
- Potential anti-inflammatory effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its efficacy in inhibiting bacterial growth:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.25 - 125 |
The compound's mechanism includes the inhibition of protein synthesis and disruption of bacterial cell wall synthesis, leading to bactericidal effects.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity, particularly against Candida species. The following table summarizes its antifungal effects:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 15.62 |
| Aspergillus niger | 31.25 |
These findings highlight the compound's potential as a therapeutic agent in treating fungal infections.
Case Studies
A recent study explored the efficacy of this compound in a murine model of infection. The results indicated a significant reduction in bacterial load in treated animals compared to controls, suggesting its potential for clinical applications in infectious diseases.
Q & A
Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves:
- Step 1 : Sulfonylation of 4-(4-methoxyphenyl)piperazine with a propane sulfonyl chloride derivative under basic conditions (e.g., Et₃N in THF at 0°C to room temperature) .
- Step 2 : Coupling the sulfonylated intermediate with thiophene-2-carboxamide using coupling agents like HBTU or BOP in THF, followed by purification via silica gel chromatography (yields: 45–62%) .
- Optimization : Vary solvents (DMF for higher solubility), temperature (reflux for faster kinetics), and stoichiometry (1.2 eq. sulfonyl chloride). Monitor progress via TLC .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to resolve piperazine (δ 2.30–3.44 ppm), sulfonylpropyl chain (δ 3.05–4.46 ppm), and thiophene (δ 6.83–8.16 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion (e.g., [M+H]⁺ at m/z 507.1421 for C₂₀H₂₇N₃O₅S₂⁺) .
- Elemental Analysis : Validate purity (>95%) via C, H, N percentages .
Advanced Research Questions
Q. How can dopamine receptor binding kinetics be evaluated methodologically?
- Assay Design : Radioligand displacement using [³H]spiperone on D3 receptor-transfected HEK-293 cells. Incubate compound (0.1 nM–10 µM) for 60 min at 25°C .
- Controls : Include nonspecific binding (10 µM haloperidol) and vehicle (DMSO <0.1%).
- Data Analysis : Calculate Ki via Cheng-Prusoff equation. Reproducibility requires triplicate runs .
Q. What computational strategies predict metabolic stability?
- In Silico Tools : SwissADME to identify metabolic hotspots (e.g., sulfonamide hydrolysis, piperazine N-demethylation) .
- Validation : In vitro microsomal assays (human liver microsomes + NADPH, 37°C). Monitor depletion via LC-MS/MS (LOQ: 1 ng/mL) .
Q. How to resolve conflicting SAR data when modifying the 4-methoxyphenyl group?
- Systematic Substitution : Replace methoxy with halogen (e.g., 3-Cl) or electron-withdrawing groups.
- Multivariate Analysis : Corrogate substituent effects using Hammett σ values and steric parameters.
- Case Study : 2-Methoxyphenyl analogs show 10× higher D3 affinity than 2,3-dichloro derivatives (Ki = 2.5 vs. 25 nM) .
Q. What experimental designs assess environmental persistence?
- Biodegradation : OECD 301 test with activated sludge (28 days, DOC removal <20% indicates low biodegradability) .
- Hydrolysis/Photolysis : pH 4–9 buffers + UV light (λ >290 nm). LC-HRMS identifies stable sulfone byproducts.
- Ecotoxicity : Daphnia magna 48h EC50 (e.g., >100 mg/L suggests low acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
